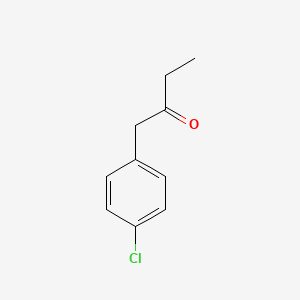
1-(4-Chlorophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorophenyl ketones often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, compounds similar to 1-(4-Chlorophenyl)butan-2-one have been synthesized through the reaction of substituted acetophenones with benzaldehydes in the presence of a base, yielding chalcone derivatives characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chlorophenyl ketones is critical for understanding their reactivity and properties. X-ray diffraction studies have provided insights into the dihedral angles, hydrogen bonding, and intermolecular interactions that stabilize their crystal structures. For example, the analysis of similar compounds revealed dihedral angles between terminal rings and the presence of weak intermolecular interactions such as C–H…O and C–Cl…π interactions (Lastovickova et al., 2018).
Chemical Reactions and Properties
Chlorophenyl ketones participate in a variety of chemical reactions, including condensation, hydrogenation, and reactions with nucleophiles, due to the presence of the carbonyl group. Their reactivity is influenced by the substituents on the phenyl ring, as seen in studies exploring the synthesis and reactivity of related compounds (Goudie et al., 1978).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are influenced by the molecular structure. The presence of the chlorophenyl group affects the polarity and hence the solubility in various solvents. Detailed analysis of similar compounds through single-crystal X-ray diffraction provides valuable insights into their physical properties (Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-(4-Chlorophenyl)butan-2-one, such as acidity, basicity, and reactivity towards various chemical reagents, are crucial for its applications in organic synthesis. Computational and spectroscopic studies, including FT-IR, NMR, and quantum chemical calculations, have been employed to understand the chemical behavior and reactivity patterns of chlorophenyl ketones (Doss et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : A study by (Asong et al., 2019) found that analogs of SYA013, a sigma ligand with moderate selectivity for the sigma-2 receptor, including compounds related to "1-(4-Chlorophenyl)butan-2-one", demonstrated inhibition of several cancer cell lines, including MDA-MB-231 and Panc-1 cells. Some of these compounds showed selective toxicity toward cancer cells compared to normal cells.
Crystal Structure Studies : Research on compounds related to "1-(4-Chlorophenyl)butan-2-one", such as cyproconazole, has been conducted to understand their crystal structures. (Kang et al., 2015) focused on the crystal structure of cyproconazole, a conazole fungicide, revealing insights into molecular interactions and stability.
Molecular Conformation Studies : A study by (Rondino et al., 2016) investigated the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its complexes, using resonant two-photon ionization spectroscopy. This research contributes to understanding the molecular geometry and interactions influenced by the chlorine atom.
Solvation and Interaction Studies : Research by (Varfolomeev et al., 2015) on the solvation enthalpy in binary mixtures involving butan-2-one provides insights into specific molecular interactions and changes in enthalpy due to dissolution processes.
Pharmacological Applications : A study by (Croston et al., 2002) identified a compound related to "1-(4-Chlorophenyl)butan-2-one" as a nonpeptidic agonist of the urotensin-II receptor, highlighting its potential as a pharmacological research tool and drug lead.
Metabolic Pathway Analysis : The study of chloroprene metabolism by (Munter et al., 2003) includes insights into detoxication pathways involving glutathione and epoxide hydrolase, relevant to compounds structurally related to "1-(4-Chlorophenyl)butan-2-one".
Enzyme Inhibition Studies : (Gong et al., 2017) conducted studies on human dihydroorotate dehydrogenase inhibitors, including a compound related to "1-(4-Chlorophenyl)butan-2-one", contributing to the field of enzyme inhibition and drug development.
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been observed to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that 1-(4-Chlorophenyl)butan-2-one may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRNHGCBMVDSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)butan-2-one | |
CAS RN |
83598-07-6 |
Source


|
| Record name | 1-(4-chlorophenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

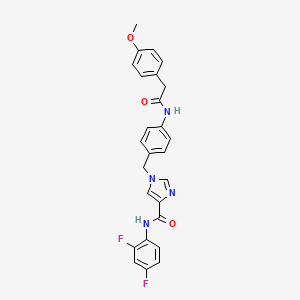
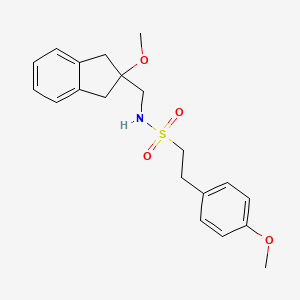
![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)
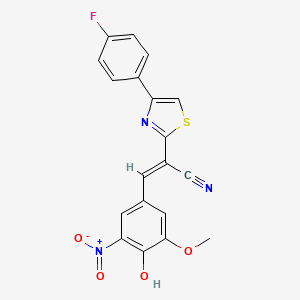

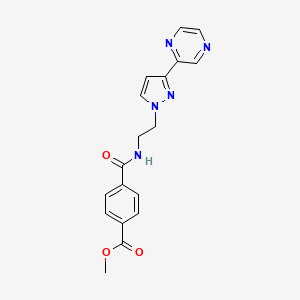
![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)
![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)
![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

